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Compound of Interest

Compound Name:
3-(4-Piperidinyl)-1,3-benzoxazol-

2(3H)-one

Cat. No.: B1599779 Get Quote

An In-depth Technical Guide to Piperidinyl-Benzoxazolone Compounds: Synthesis, Bioactivity,

and Therapeutic Potential

Introduction: The Emergence of a Privileged
Scaffold
The benzoxazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry,

recognized for its wide range of pharmacological activities.[1][2] Its unique physicochemical

properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic

characteristics, make it an ideal framework for drug design.[2] When combined with a

piperidine moiety, the resulting piperidinyl-benzoxazolone derivatives exhibit a diverse and

potent biological profile, positioning them as "privileged scaffolds" in the development of novel

therapeutics.[1] These compounds have demonstrated significant potential as anticancer,

antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5]

This technical guide offers a comprehensive review of piperidinyl-benzoxazolone compounds

for researchers, scientists, and drug development professionals. It delves into the synthetic

methodologies, explores the extensive pharmacological applications with a focus on anticancer

activity, analyzes structure-activity relationships (SAR), and provides detailed experimental

protocols for their evaluation.

Synthetic Strategies: Constructing the Core
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The synthesis of piperidinyl-benzoxazolone derivatives typically follows a multi-step pathway,

beginning with the construction of the core scaffold. A common and effective method involves

the cyclization of a 2-aminophenol with piperidine-4-carboxylic acid.[6] This foundational

reaction creates the 2-(piperidin-4-yl)benzo[d]oxazole intermediate, which serves as a versatile

platform for further derivatization.

The subsequent diversification of the scaffold is primarily achieved by introducing various

substituents onto the nitrogen atom of the piperidine ring. This allows for the exploration of a

wide chemical space and the fine-tuning of the compound's pharmacological properties. A

general synthetic scheme is illustrated below.[6]
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Caption: General synthetic pathway for piperidinyl-benzoxazolone derivatives.

Pharmacological Applications and Mechanisms of
Action
Anticancer Activity: Dual Inhibition of Receptor Tyrosine
Kinases
A particularly promising application of piperidinyl-benzoxazolone compounds is in oncology,

specifically as inhibitors of receptor tyrosine kinases (RTKs).[6] RTKs like Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) and c-Met are crucial for tumor angiogenesis, growth,

and metastasis.[7] The simultaneous inhibition of these two pathways presents a robust

anticancer strategy.[6][7]

Certain piperidinyl-benzoxazolone derivatives have been identified as potent dual inhibitors of

VEGFR-2 and c-Met.[6] For instance, compound 11b, a p-fluorophenyl derivative, has

demonstrated strong inhibition of both kinases and exhibited selective cytotoxicity against

breast cancer cells (MCF-7).[6][8] Mechanistically, these compounds induce G2/M cell-cycle

arrest and apoptosis, which is accompanied by the upregulation of pro-apoptotic markers like

p53, BAX, and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[6]
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Dual Inhibition of VEGFR-2 and c-Met Signaling
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Caption: Mechanism of dual inhibition of VEGFR-2 and c-Met pathways.

Antimicrobial and Other Activities
Beyond their anticancer properties, piperidinyl-benzoxazolone and related structures have

shown a broad spectrum of biological activities.

Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their

antibacterial and antifungal properties.[4][9][10] Some compounds exhibit significant activity

against both Gram-positive and Gram-negative bacteria.[9][11]

Neuropharmacological Potential: These compounds have been investigated as ligands for

the 18 kDa translocator protein (TSPO), suggesting their potential in treating psychiatric

disorders.[12] Additionally, derivatives have been designed to target melatonin receptors,

indicating possible applications in pain management.[13][14]
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Anti-inflammatory Effects: Certain benzoxazolone derivatives act as inhibitors of the myeloid

differentiation protein 2 (MD2), a key component in inflammatory pathways, highlighting their

potential as anti-inflammatory agents.[5]

Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidinyl-benzoxazolone compounds is highly dependent on the

nature and position of substituents on both the benzoxazolone core and the piperidine ring.

Compound Series Key Substituents Observed Activity Reference

Acetamide Derivatives

p-fluoro-m-

trifluoromethylphenyl

(5i)

Least effective in the

series for VEGFR-2/c-

Met inhibition.

[6]

Ethanone Derivatives p-fluorophenyl (11b)

Strong dual inhibition

of VEGFR-2/c-Met;

high cytotoxicity

against MCF-7 cells.

[6][8]

Ethanone Derivatives Phenyl (11a)

Good cytotoxic action

against MCF-7, A549,

and PC-3 cells.

[6][8]

Benzoxazolone

Derivatives

Chlorine at 5th

position

Enhanced apoptotic

activity in MDA-MB-

231 breast cancer

cells.

[3]

From these studies, it is evident that electron-withdrawing groups, such as fluorine, on the

phenyl ring attached to the piperidine nitrogen can significantly enhance anticancer activity.[6]

Similarly, substitution on the benzoxazolone ring, like chlorination, can influence apoptotic

potential.[3]

Key Experimental Protocols
The evaluation of piperidinyl-benzoxazolone compounds involves a series of in vitro and in

silico assays to determine their efficacy and mechanism of action.
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In Vitro Evaluation Workflow
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Caption: Workflow for the in vitro evaluation of anticancer activity.
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Kinase Inhibitory Assay (VEGFR-2 and c-Met)
Objective: To determine the concentration of the compound required to inhibit 50% of the

kinase activity (IC50).

Methodology:

Recombinant human VEGFR-2 and c-Met kinases are used.

The assay is typically performed in a 96-well plate format.

The compound is serially diluted and incubated with the kinase and a suitable substrate

(e.g., a poly(Glu, Tyr) peptide) in the presence of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified, often using an ELISA-based

method with an anti-phosphotyrosine antibody.

Sorafenib and Staurosporine are commonly used as positive controls for VEGFR-2 and c-

Met inhibition, respectively.[6][7]

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the compound concentration.

In Vitro Antiproliferative Activity (MTT Assay)
Objective: To assess the cytotoxicity of the compounds against various cancer cell lines.

Methodology:

Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in 96-well plates and allowed to

adhere overnight.[8]

The cells are treated with various concentrations of the test compounds for a specified

duration (e.g., 72 hours).[3]
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After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well.

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple

formazan crystals.

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

The absorbance of the solution is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

The percentage of cell viability is calculated relative to untreated control cells, and IC50

values are determined.

Cell Cycle Analysis
Objective: To determine the effect of the compound on the distribution of cells in different

phases of the cell cycle.

Methodology:

Cells are treated with the compound at its IC50 concentration for a defined period (e.g., 24

hours).

The cells are harvested, washed, and fixed in cold ethanol.

The fixed cells are treated with RNase to remove RNA and stained with propidium iodide

(PI), a fluorescent dye that binds to DNA.

The DNA content of the cells is analyzed by flow cytometry.

The distribution of cells in the G0/G1, S, and G2/M phases is quantified to identify any cell

cycle arrest.[6]

Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
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Methodology:

Cells are treated with the test compound as in the cell cycle analysis.

The cells are harvested and washed.

The cells are resuspended in a binding buffer and stained with Annexin V-FITC and

Propidium Iodide (PI).

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the

plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic or necrotic

cells where the membrane integrity is compromised.

The stained cells are analyzed by flow cytometry to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells.[6]

Conclusion and Future Perspectives
Piperidinyl-benzoxazolone compounds represent a versatile and highly promising class of

molecules in drug discovery. Their synthetic accessibility and the wide range of biological

activities they exhibit, particularly as dual VEGFR-2/c-Met kinase inhibitors, underscore their

therapeutic potential. The structure-activity relationship studies have provided valuable insights

for the rational design of more potent and selective derivatives.

Future research should focus on optimizing the pharmacokinetic properties of these

compounds to enhance their in vivo efficacy and drug-like characteristics.[12] Further

exploration of their potential in treating neurodegenerative diseases, inflammatory conditions,

and microbial infections is also warranted. The continued investigation of this "privileged

scaffold" is poised to yield novel therapeutic agents for a variety of challenging diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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